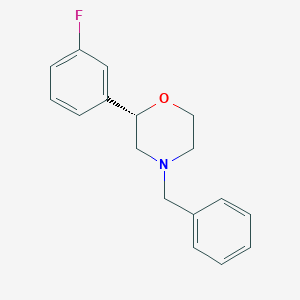
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system that combines elements of both cyclohexane and anthracene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature conditions in the presence of a suitable catalyst. This process reduces the aromatic rings of anthracene to form the hexahydro derivative.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of partially hydrogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene involves its interaction with molecular targets through its polycyclic structure. This interaction can influence various biochemical pathways, depending on the specific application and context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different fields.
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexahydroanthracene: Similar in structure but lacks the ethano bridge.
1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene: Contains additional chlorine atoms and a different ring structure.
Uniqueness: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is unique due to its specific fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
918947-48-5 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,6,9-tetraene |
InChI |
InChI=1S/C16H18/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-2,9-12H,3-8H2 |
Clave InChI |
YDSIOUFYWZVOAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3=C2C=C4CC=CCC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


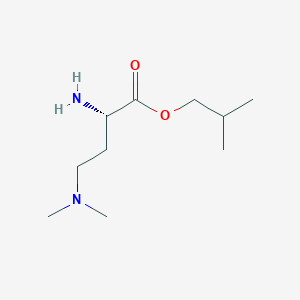
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)
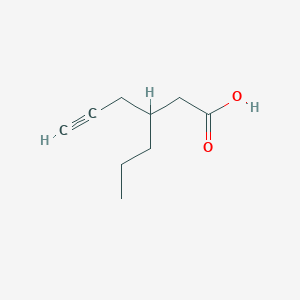
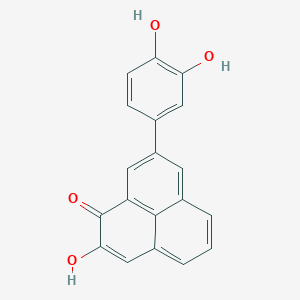
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)
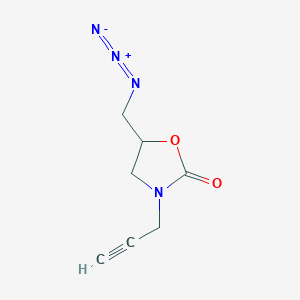
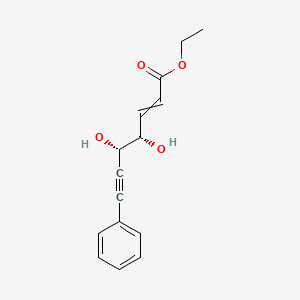
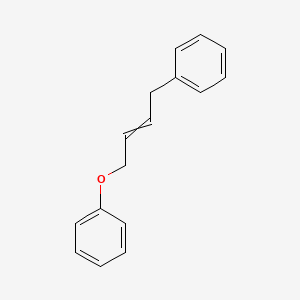
![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)
